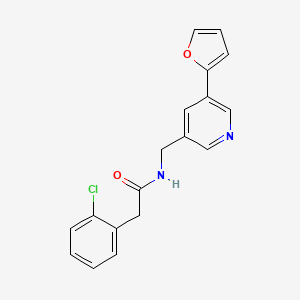

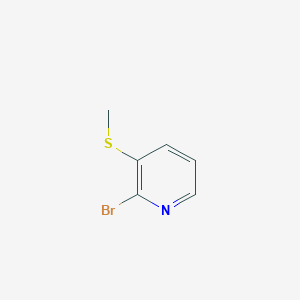

![molecular formula C15H14N2O2 B2948103 (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone CAS No. 1798612-33-5](/img/structure/B2948103.png)

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Scientific Research Applications of 4-(Pyridine-3-carbonyl)-2,3,4,5-Tetrahydro-1,4-Benzoxazepine

Agrochemical Industry: The compound’s derivatives, particularly those with trifluoromethylpyridine (TFMP) motifs, are extensively used in the agrochemical industry. They serve as key structural components in active ingredients for pesticides. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives, making them effective in crop protection .

Pharmaceutical Development: In pharmaceuticals, TFMP derivatives, which share a structural similarity with 4-(pyridine-3-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine, are utilized in several approved drugs. Their unique characteristics are leveraged in the development of new medications, with many candidates currently undergoing clinical trials .

Veterinary Medicine: Similar to their use in human pharmaceuticals, TFMP derivatives are also employed in veterinary medicine. They are incorporated into treatments due to their effective biological activities, which can be attributed to the combination of fluorine’s properties and the pyridine ring .

Synthesis of Fluorinated Pyridines: The compound is involved in the synthesis of various fluorinated pyridines. These fluorinated derivatives are important for their unusual physical, chemical, and biological properties, which are useful in creating selective and potent biological agents .

Radiobiology and Imaging: Derivatives of the compound are used in the synthesis of

F18 F_{18} F18

-substituted pyridines, which are of special interest as potential imaging agents. These agents can be used in local radiotherapy for cancer and other medical applications, highlighting the compound’s role in advancing diagnostic and therapeutic techniques .Development of Functional Materials: The compound’s derivatives are instrumental in the development of functional materials. The introduction of fluorine atoms into lead structures has led to significant advances in this field, with the compound playing a crucial role in the creation of novel materials with improved physical and biological properties .

Environmental Science: In environmental science, the compound’s derivatives are studied for their potential use in environmental remediation. Their strong electron-withdrawing capabilities may be beneficial in processes such as the detoxification of pollutants and the development of environmentally friendly pesticides .

Chemical Synthesis Intermediates: Lastly, the compound serves as an intermediate in the synthesis of a wide range of organic chemicals. Its derivatives are crucial in the creation of new compounds with desired properties for various industrial applications, including the manufacture of advanced synthetic materials .

Propiedades

IUPAC Name |

3,5-dihydro-2H-1,4-benzoxazepin-4-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(12-5-3-7-16-10-12)17-8-9-19-14-6-2-1-4-13(14)11-17/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSLWJJUNAHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)

![Morpholin-4-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2948023.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2948025.png)

![N-(4-acetamidophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2948027.png)

![7-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2948031.png)

![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)